N-Caffeoyl O-methyltyramine

Vue d'ensemble

Description

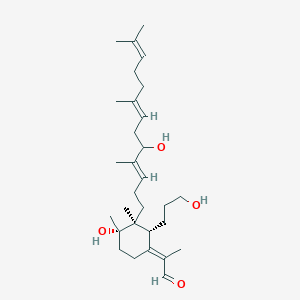

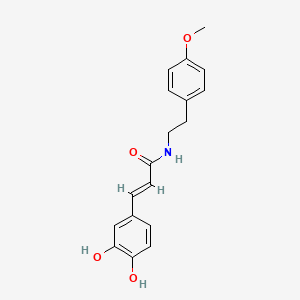

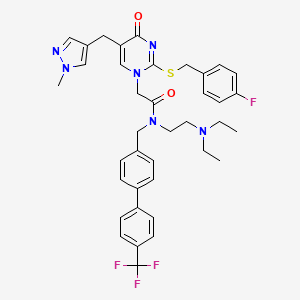

La N-Caffeoyl O-méthyltyramine est un alcaloïde naturel isolé de la plante Cuscuta reflexa. Ce composé est connu pour sa forte activité inhibitrice contre l'enzyme alpha-glucosidase, avec une valeur IC50 de 103,58 micromolaires . La formule moléculaire de la N-Caffeoyl O-méthyltyramine est C18H19NO4, et elle a une masse moléculaire de 313,35 grammes par mole .

Mécanisme D'action

Target of Action

N-Caffeoyl O-methyltyramine, also known as Cuscuta propenamide 1, primarily targets α-glucosidase . α-glucosidase is an enzyme that plays a crucial role in carbohydrate digestion. It breaks down complex sugars into simpler sugars, which can then be absorbed by the body .

Mode of Action

This compound exhibits strong inhibitory activity against α-glucosidase . This means that it prevents α-glucosidase from breaking down complex carbohydrates into simpler sugars. As a result, the absorption of these sugars into the body is delayed .

Biochemical Pathways

The inhibition of α-glucosidase by this compound affects the carbohydrate digestion pathway . By preventing the breakdown of complex carbohydrates, it slows down the absorption of sugars into the bloodstream. This can help regulate blood sugar levels, which is particularly beneficial for individuals with diabetes .

Pharmacokinetics

The compound’s inhibitory activity against α-glucosidase suggests that it may be absorbed into the body where it can interact with its target enzyme .

Result of Action

The primary result of this compound’s action is the inhibition of α-glucosidase, leading to a delay in carbohydrate digestion and sugar absorption . This can help maintain stable blood sugar levels and potentially aid in the management of diabetes .

Analyse Biochimique

Biochemical Properties

Cuscuta propenamide 1 plays a significant role in biochemical reactions, particularly as an inhibitor of the enzyme alpha-glucosidase . Alpha-glucosidase is an enzyme involved in the breakdown of carbohydrates into glucose, and its inhibition can be beneficial in managing conditions like diabetes. Cuscuta propenamide 1 interacts with alpha-glucosidase by binding to its active site, thereby preventing the enzyme from catalyzing the hydrolysis of glycosidic bonds in carbohydrates . This interaction is crucial for its potential therapeutic applications.

Cellular Effects

Cuscuta propenamide 1 has been shown to exert cytotoxic effects on various cancer cell lines, including breast cancer cells (MCF-7) and melanoma cells (SK-MEL-3) . The compound influences cell function by inducing apoptosis, a process of programmed cell death, through the upregulation of pro-apoptotic proteins such as BAX and the downregulation of anti-apoptotic proteins like BCL-2 . Additionally, Cuscuta propenamide 1 affects cell signaling pathways and gene expression, leading to reduced cell viability and proliferation .

Molecular Mechanism

At the molecular level, Cuscuta propenamide 1 exerts its effects through several mechanisms. It binds to the active site of alpha-glucosidase, inhibiting its enzymatic activity . This inhibition prevents the breakdown of carbohydrates into glucose, thereby reducing postprandial blood glucose levels. Furthermore, the compound’s interaction with cancer cells involves the modulation of apoptotic pathways, leading to cell death . The binding interactions with biomolecules and the subsequent changes in gene expression are critical for its therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cuscuta propenamide 1 have been observed to change over time. The compound exhibits stability under controlled conditions, but its degradation can occur under extreme pH or temperature . Long-term studies have shown that Cuscuta propenamide 1 maintains its inhibitory activity against alpha-glucosidase and its cytotoxic effects on cancer cells over extended periods . These findings highlight the compound’s potential for sustained therapeutic applications.

Dosage Effects in Animal Models

The effects of Cuscuta propenamide 1 vary with different dosages in animal models. At lower doses, the compound effectively inhibits alpha-glucosidase activity without causing significant adverse effects . At higher doses, toxic effects such as liver and kidney damage have been observed . These findings underscore the importance of determining the optimal dosage for therapeutic use to minimize toxicity while maximizing efficacy.

Metabolic Pathways

Cuscuta propenamide 1 is involved in several metabolic pathways, including the phenylpropanoid biosynthesis pathway . This pathway is crucial for the production of various secondary metabolites that play roles in plant defense and human health. The compound interacts with enzymes such as phenylalanine ammonia-lyase and cinnamate-4-hydroxylase, which are involved in the conversion of phenylalanine to trans-cinnamic acid and subsequently to other phenylpropanoids . These interactions influence metabolic flux and the levels of metabolites in the pathway.

Transport and Distribution

Within cells and tissues, Cuscuta propenamide 1 is transported and distributed through specific transporters and binding proteins . The compound’s localization and accumulation are influenced by its interactions with these transporters, which facilitate its movement across cellular membranes. Additionally, the compound’s distribution within tissues is affected by its binding affinity to various cellular components . These factors play a crucial role in determining the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

Cuscuta propenamide 1 exhibits specific subcellular localization, which is essential for its activity and function . The compound is directed to particular cellular compartments, such as the cytoplasm and nucleus, through targeting signals and post-translational modifications . These modifications ensure that the compound reaches its intended site of action, where it can exert its biochemical effects. The subcellular localization of Cuscuta propenamide 1 is critical for its role in modulating cellular processes and pathways.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de la N-Caffeoyl O-méthyltyramine implique généralement la condensation de l'acide caféique avec l'O-méthyltyramine. La réaction est effectuée en conditions acides ou basiques, souvent en utilisant des catalyseurs pour améliorer la vitesse de réaction et le rendement. Les conditions de réaction spécifiques, telles que la température et le solvant, peuvent varier en fonction de la pureté et du rendement souhaités du produit final .

Méthodes de production industrielle : La production industrielle de N-Caffeoyl O-méthyltyramine peut impliquer l'extraction du composé à partir de sources naturelles, telles que Cuscuta reflexa, suivie d'une purification par des techniques chromatographiques. Alternativement, la synthèse à grande échelle peut être réalisée par des réactions chimiques optimisées, assurant un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

Types de réactions : La N-Caffeoyl O-méthyltyramine subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des quinones et d'autres produits d'oxydation.

Réduction : Les réactions de réduction peuvent convertir le composé en ses formes réduites correspondantes.

Substitution : La N-Caffeoyl O-méthyltyramine peut participer à des réactions de substitution, où les groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Divers nucléophiles et électrophiles peuvent être utilisés dans des conditions appropriées pour réaliser des réactions de substitution.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des quinones, tandis que la réduction peut produire des dérivés d'alcaloïdes réduits .

4. Applications de la recherche scientifique

La N-Caffeoyl O-méthyltyramine a plusieurs applications de recherche scientifique, notamment :

Chimie : Elle est utilisée comme composé de référence dans les études impliquant les alcaloïdes et leurs dérivés.

Biologie : L'activité inhibitrice du composé contre l'alpha-glucosidase en fait un outil précieux pour étudier le métabolisme des glucides et les troubles associés.

Médecine : La N-Caffeoyl O-méthyltyramine est étudiée pour ses effets thérapeutiques potentiels dans la gestion du diabète et d'autres maladies métaboliques.

5. Mécanisme d'action

La N-Caffeoyl O-méthyltyramine exerce ses effets principalement par l'inhibition de l'enzyme alpha-glucosidase. Cette enzyme est impliquée dans la dégradation des glucides en glucose. En inhibant l'alpha-glucosidase, la N-Caffeoyl O-méthyltyramine réduit le taux d'absorption du glucose dans les intestins, contribuant ainsi à la gestion de la glycémie. Les cibles moléculaires et les voies impliquées comprennent le site actif de l'alpha-glucosidase, où le composé se lie et empêche l'accès du substrat .

Composés similaires :

N-Caffeoyltyramine : Structure similaire mais sans le groupe O-méthyle.

Acide caféique : Le composé parent dont la N-Caffeoyl O-méthyltyramine est dérivée.

O-Méthyltyramine : L'autre précurseur de la synthèse de la N-Caffeoyl O-méthyltyramine.

Unicité : La N-Caffeoyl O-méthyltyramine est unique en raison de son activité inhibitrice spécifique contre l'alpha-glucosidase, qui n'est pas aussi prononcée dans ses composés similaires. La présence à la fois des fragments caffeoyl et O-méthyltyramine contribue à sa bioactivité distincte et à ses applications thérapeutiques potentielles .

Applications De Recherche Scientifique

N-Caffeoyl O-methyltyramine has several scientific research applications, including:

Chemistry: It is used as a reference compound in studies involving alkaloids and their derivatives.

Biology: The compound’s inhibitory activity against alpha-glucosidase makes it a valuable tool in studying carbohydrate metabolism and related disorders.

Medicine: this compound is investigated for its potential therapeutic effects in managing diabetes and other metabolic diseases.

Comparaison Avec Des Composés Similaires

N-Caffeoyltyramine: Similar in structure but lacks the O-methyl group.

Caffeic Acid: The parent compound from which N-Caffeoyl O-methyltyramine is derived.

O-Methyltyramine: The other precursor in the synthesis of this compound.

Uniqueness: this compound is unique due to its specific inhibitory activity against alpha-glucosidase, which is not as pronounced in its similar compounds. The presence of both the caffeoyl and O-methyltyramine moieties contributes to its distinct bioactivity and potential therapeutic applications .

Propriétés

IUPAC Name |

(E)-3-(3,4-dihydroxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4/c1-23-15-6-2-13(3-7-15)10-11-19-18(22)9-5-14-4-8-16(20)17(21)12-14/h2-9,12,20-21H,10-11H2,1H3,(H,19,22)/b9-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRKPLTBLTYEYJJ-WEVVVXLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)C=CC2=CC(=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)CCNC(=O)/C=C/C2=CC(=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189307-47-9 | |

| Record name | 189307-47-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-amino-3-[6,13-dimethyl-10-methylidene-2,5,9,12-tetraoxo-14-[(5E,7E)-3,7,10-trimethyl-4-oxoheptadeca-5,7-dienyl]-1-oxa-4,8,11-triazacyclotetradec-3-yl]-1-oxopropan-2-yl] hydrogen sulfate](/img/structure/B1250933.png)

![(3R)-3-(4-quinolin-6-ylphenyl)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B1250934.png)

![5-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]furan-3-carboxamide](/img/structure/B1250941.png)